1-Amino-1-cyclodecanecarboxylic acid

Descripción general

Descripción

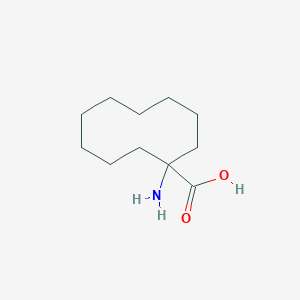

1-Amino-1-cyclodecanecarboxylic acid is a unique compound characterized by its cyclodecane ring structure with an amino group and a carboxylic acid group attached to the same carbon atom. This compound is part of the broader class of amino acids, which are essential building blocks of proteins and play critical roles in various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclodecanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protective groups to prevent unwanted side reactions and the application of advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Amino-1-cyclodecanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

1-Amino-1-cyclodecanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in protein engineering and enzyme catalysis.

Industry: It is utilized in the development of new materials and as a precursor for various chemical products.

Mecanismo De Acción

The mechanism by which 1-amino-1-cyclodecanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence protein structure and function, enzyme activity, and cellular signaling pathways.

Comparación Con Compuestos Similares

1-Amino-1-cyclodecanecarboxylic acid can be compared with other similar compounds, such as:

1-Amino-1-cyclohexanecarboxylic acid: This compound has a smaller cyclohexane ring and different steric and electronic properties.

1-Amino-1-cyclopropanecarboxylic acid: Known for its role as a precursor to the plant hormone ethylene, it has a much smaller cyclopropane ring.

1-Amino-1-cyclobutanecarboxylic acid: This compound features a cyclobutane ring and is used in various synthetic applications.

The uniqueness of this compound lies in its larger cyclodecane ring, which imparts distinct steric and electronic characteristics, making it valuable for specific applications in research and industry.

Actividad Biológica

1-Amino-1-cyclodecanecarboxylic acid (ACCA) is a cyclic amino acid that has garnered attention for its diverse biological activities. This compound is structurally related to other amino acids and exhibits properties that make it significant in various biochemical and pharmacological contexts.

- Chemical Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.28 g/mol

- CAS Number : 22264-50-2

Biological Activity

This compound has been studied for its potential effects on various biological systems, particularly in the context of neuropharmacology and plant biology.

Neuropharmacological Effects

Research indicates that ACCA acts as a NMDA receptor antagonist , which is crucial for synaptic plasticity and memory function. This property suggests potential applications in treating neurological disorders characterized by excessive NMDA receptor activity, such as epilepsy and neurodegenerative diseases.

Key Findings :

- ACCA demonstrates a competitive antagonistic action at the glycine site of the NMDA receptor, which could modulate excitatory neurotransmission and provide neuroprotective effects .

- In vivo studies have shown that ACCA administration in animal models can lead to reduced seizure activity, indicating its anticonvulsant properties .

Plant Stress Resistance

ACCA has also been investigated for its role in enhancing plant resilience against environmental stressors. It serves as a precursor to ethylene, a vital plant hormone involved in stress responses.

Research Insights :

- A study highlighted ACCA's ability to improve maize (Zea mays) resistance against fungal pathogens and drought stress. The compound was found to enhance the expression of defense-related proteins, significantly improving plant health under adverse conditions .

- Molecular docking studies revealed that ACCA binds effectively to target proteins involved in plant defense mechanisms, suggesting its utility in agricultural applications aimed at boosting crop yields .

Neuropharmacology Case Study

In a controlled study involving mice, ACCA was administered at varying doses to assess its impact on seizure frequency. Results indicated a dose-dependent reduction in seizure episodes, supporting its potential as an anticonvulsant agent.

| Dose (mg/kg) | Seizure Frequency (episodes/hour) |

|---|---|

| 0 | 10 |

| 25 | 7 |

| 50 | 4 |

| 100 | 2 |

Agricultural Application Case Study

In trials conducted on maize plants, ACCA was applied at different concentrations to evaluate its efficacy against pathogenic attacks:

| Concentration (mM) | Pathogen Resistance (%) | Yield Increase (%) |

|---|---|---|

| 0 | 30 | - |

| 1 | 60 | 15 |

| 5 | 85 | 25 |

These findings illustrate ACCA's significant role in enhancing both resistance to pathogens and overall crop productivity.

Propiedades

IUPAC Name |

1-aminocyclodecane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c12-11(10(13)14)8-6-4-2-1-3-5-7-9-11/h1-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETYBHVIUMMVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(CCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398822 | |

| Record name | 1-Amino-1-cyclodecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215229-19-9 | |

| Record name | 1-Amino-1-cyclodecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.